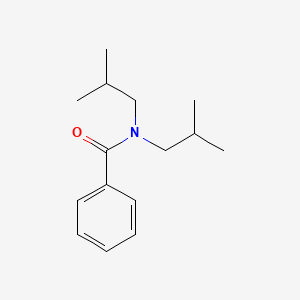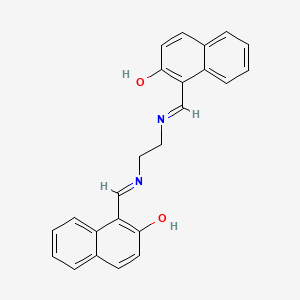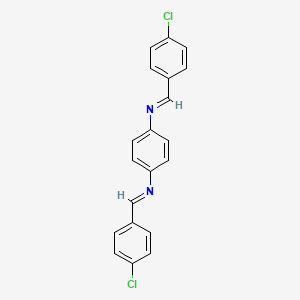![molecular formula C22H17BrO4 B11958200 2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B11958200.png)
2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate is an organic compound with the molecular formula C22H17BrO4 and a molecular weight of 425.282 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and two benzoyl ester groups attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate typically involves the esterification of 2-bromo-4-hydroxyphenyl 3-methylbenzoate with 3-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic substitution: Products include substituted phenyl derivatives.
Ester hydrolysis: Products include 2-bromo-4-hydroxyphenyl 3-methylbenzoate and 3-methylbenzoic acid.
Oxidation: Products include 2-bromo-4-[(3-carboxybenzoyl)oxy]phenyl 3-carboxybenzoate.
Scientific Research Applications
2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(3-methylbenzoyl)carbohydrazonoyl]phenyl 3-methylbenzoate
- 4-Bromo-2-[(2-methylbenzoyl)carbohydrazonoyl]phenyl 3-methylbenzoate
- 4-Bromo-2-[(4-methylbenzoyl)carbohydrazonoyl]phenyl 3-methylbenzoate
Uniqueness
2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C22H17BrO4 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
[3-bromo-4-(3-methylbenzoyl)oxyphenyl] 3-methylbenzoate |
InChI |
InChI=1S/C22H17BrO4/c1-14-5-3-7-16(11-14)21(24)26-18-9-10-20(19(23)13-18)27-22(25)17-8-4-6-15(2)12-17/h3-13H,1-2H3 |
InChI Key |
HQFORZKRJHXMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)
![3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid](/img/structure/B11958175.png)





